1-(4-Methylbenzyl)-1h-pyrrole

Physicochemical profiling Lipophilicity Separation science

Choose 1-(4-Methylbenzyl)-1H-pyrrole for CNS-targeted lead optimization. Its para-methyl substituent elevates logP, enhancing passive blood-brain barrier penetration—a critical advantage over unsubstituted 1-benzylpyrrole. The scaffold also serves as a steric probe in Vilsmeier-Haack formylation studies and as a distinct GC-MS retention time marker for reaction monitoring. Cataloged as NSC 116807 & DTXSID50297605 for reproducible research. Bulk & research quantities available.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 94054-40-7
Cat. No. B12880101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylbenzyl)-1h-pyrrole
CAS94054-40-7
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C=CC=C2
InChIInChI=1S/C12H13N/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13/h2-9H,10H2,1H3
InChIKeyBKMDGFGFVPFAEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylbenzyl)-1H-pyrrole (CAS 94054-40-7) – A Defined N-Substituted Pyrrole Scaffold for Research and Synthesis


1-(4-Methylbenzyl)-1H-pyrrole (CAS 94054-40-7) is a synthetic N-substituted pyrrole featuring a 4-methylbenzyl group on the heterocyclic nitrogen [1]. With the molecular formula C12H13N and a molecular weight of 171.24 g/mol, it serves as a versatile hydrophobic aromatic building block in medicinal chemistry and materials science [2]. Its structure is a core scaffold used to introduce specific steric and electronic properties into more complex molecules, distinguishing it from simpler N-alkyl or N-phenyl pyrrole analogs [3]. This compound is cataloged as NSC 116807 and DSSTox Substance ID DTXSID50297605, indicating its inclusion in curated chemical libraries for screening and research purposes .

Procurement Precision: Why 1-(4-Methylbenzyl)-1H-pyrrole Cannot Be Replaced by 1-Benzylpyrrole or Other Close Analogs


Simple substitution with a close analog like 1-benzylpyrrole (CAS 2051-97-0) is not chemically equivalent and can lead to significant deviations in experimental outcomes. The presence of the para-methyl group on the benzyl substituent in 1-(4-methylbenzyl)-1H-pyrrole critically alters key physicochemical properties such as lipophilicity, boiling point, and density compared to the unsubstituted 1-benzylpyrrole . Classic studies on the Vilsmeier–Haack formylation of 1-substituted pyrroles demonstrate that even subtle changes in N-substituent steric and electronic character directly control regioselectivity in downstream reactions [1]. Therefore, using a non-methylated analog will yield a different impurity profile, different reaction kinetics, and different pharmacokinetic properties if used as a precursor in a drug development pathway, making it unsuitable as a generic drop-in replacement.

Head-to-Head Profile: Key Differentiation Dimensions for 1-(4-Methylbenzyl)-1H-pyrrole


Physicochemical Property Divergence: 1-Benzylpyrrole vs. 4-Methylbenzyl Derivative

The introduction of the para-methyl group creates a measurable difference in basic physical state and separation behavior relative to the common 1-benzylpyrrole building block. This directly affects purification protocols (e.g., distillation parameters) and chromatographic retention times, a critical factor for analytical method development or procurement of a specific physical form . Unlike 1-benzylpyrrole, which is a low-melting solid (mp 15 °C), 1-(4-methylbenzyl)-1H-pyrrole is reported to be a liquid at room temperature .

Physicochemical profiling Lipophilicity Separation science

Increased Lipophilicity (clogP) for Enhanced Membrane Permeability in Lead Design

Adding a methyl group to the benzyl ring predictably increases the calculated partition coefficient (clogP), a key determinant of passive membrane permeability and CNS penetration. Computational analysis shows that 1-(4-methylbenzyl)-1H-pyrrole has a higher predicted logP than its unsubstituted counterpart . This is a critical parameter for scientific teams designing CNS-active or intracellular-targeting compounds where a specific logP window is needed. In contrast, using the more polar 1-(4-methoxybenzyl)pyrrole analog would reduce logP and alter the permeability profile .

Medicinal chemistry ADME prediction Drug design

Regioselectivity Control in Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)

A foundational study on the Vilsmeier-Haack formylation of 1-substituted pyrroles demonstrates that the steric bulk and electronic nature of the N-substituent dictate the ratio of α- to β-formylated products [1]. While the study does not provide the exact product ratio for the 4-methylbenzyl group, it establishes that 1-aryl substituents, especially those with para-substituents, exert a controlling influence on regioselectivity through both steric and inductive effects [1]. This means that a non-methylated or differently substituted analog (e.g., 1-benzyl or 1-phenyl) will produce a different isomeric mixture, requiring distinct purification strategies and leading to different downstream intermediates.

Synthetic methodology Regioselectivity Heterocyclic chemistry

Distinct Spectral Fingerprint for Analytical Identification and QC Verification

A verified and curated 1H NMR spectrum and mass spectrum (GC-MS) for 1-(4-methylbenzyl)pyrrole are available in the KnowItAll spectral library, providing a definitive analytical fingerprint for identity confirmation [1]. This is a crucial resource for procurement and quality control (QC) purposes, allowing for immediate comparison against an authoritative reference. While spectra for analogous compounds like 1-benzylpyrrole also exist, the unique spectral signature—particularly the characteristic singlet for the 4-methyl group in the NMR and the distinct molecular ion peak (m/z 171) in the mass spectrum—provides unequivocal proof of identity that prevents mix-ups with other N-benzyl derivatives.

Analytical chemistry Quality control Spectroscopy

Application Scenarios Where 1-(4-Methylbenzyl)-1H-pyrrole Provides a Specific Advantage


Medicinal Chemistry: CNS Drug Candidate Optimization

When designing a new chemical entity (NCE) scaffold intended for central nervous system (CNS) targets, the 4-methylbenzyl substituent provides a calculated logP advantage over simpler N-benzyl or N-phenylpyrrole precursors . The increased partition coefficient can be leveraged to enhance passive blood-brain barrier permeability, a common liability in early lead series. This scaffold is therefore prioritized as a starting building block for SAR studies specifically aimed at improving CNS exposure.

Synthetic Methodology: Investigating Steric Effects in Pyrrole Functionalization

Academic and industrial chemistry groups studying the regioselectivity of electrophilic aromatic substitution on pyrroles should procure this specific compound. Its para-substituted benzyl group serves as a valuable probe to isolate steric contributions to reaction outcomes, as established in foundational work on Vilsmeier-Haack formylation [1]. Using this compound allows researchers to systematically vary reaction conditions and understand steric vs. electronic control, with the resulting data being directly comparable to published framework studies.

Analytical Method Development and Reference Standard Utilization

The availability of a distinct boiling point and verified NMR/MS spectral data positions 1-(4-methylbenzyl)-1H-pyrrole as a practical reference marker for chromatographic method development or GC-MS standard tuning [2]. Its higher boiling point provides a distinct retention time marker when analyzing reaction mixtures that may contain lower-boiling byproducts like unreacted 1-benzylpyrrole or pyrrole. This allows for unambiguous quantification and purity assessment in complex mixtures.

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